molecular formula C22H29NO6 B4001665 oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine

oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine

Cat. No.: B4001665
M. Wt: 403.5 g/mol
InChI Key: NVYJKSGUPGGJRW-UHFFFAOYSA-N
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Description

Oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine is a complex organic compound that combines the properties of oxalic acid and a substituted butan-1-amine. Oxalic acid is a dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH, known for its presence in many plants and vegetables . The compound’s unique structure, which includes a phenylmethoxyphenoxy group, makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine typically involves multiple steps:

    Formation of the phenylmethoxyphenoxy group: This step involves the reaction of phenol with methoxybenzene under specific conditions to form the phenylmethoxyphenoxy group.

    Attachment to the butan-1-amine: The phenylmethoxyphenoxy group is then attached to a propyl chain, which is subsequently linked to butan-1-amine through a series of substitution reactions.

    Combination with oxalic acid: Finally, the butan-1-amine derivative is reacted with oxalic acid under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups.

    Reduction: Reduction reactions may target the oxalic acid moiety, converting it to glyoxylic acid or other derivatives.

    Substitution: The phenylmethoxyphenoxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Production of glyoxylic acid and related compounds.

    Substitution: Various substituted phenylmethoxyphenoxy derivatives.

Scientific Research Applications

Oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme inhibition: It may inhibit specific enzymes involved in metabolic pathways.

    Receptor binding: The phenylmethoxyphenoxy group can interact with cellular receptors, modulating their activity.

    Oxidative stress: The compound’s ability to undergo oxidation and reduction reactions can influence cellular redox states, affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethoxyphenoxy derivatives: Compounds with similar phenylmethoxyphenoxy groups but different amine or acid moieties.

    Butan-1-amine derivatives: Compounds with variations in the substituents on the butan-1-amine backbone.

Uniqueness

Oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine stands out due to its unique combination of oxalic acid and phenylmethoxyphenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.C2H2O4/c1-2-3-14-21-15-7-16-22-19-10-12-20(13-11-19)23-17-18-8-5-4-6-9-18;3-1(4)2(5)6/h4-6,8-13,21H,2-3,7,14-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYJKSGUPGGJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine
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oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine
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